N-Boc-3-fluoro-D-tyrosine

Description

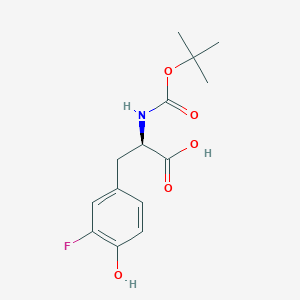

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3-fluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19)/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDYYTCMUSVKTJ-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)O)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654385 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-3-fluoro-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198186-15-0 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-D-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198186-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(tert-Butoxycarbonyl)-3-fluoro-D-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Synthesis of N-Boc-3-fluoro-D-tyrosine

Executive Summary

N-Boc-3-fluoro-D-tyrosine is a critical non-canonical amino acid building block in modern peptide therapeutics and peptidomimetic drug design. The introduction of fluorine at the meta-position of the phenolic ring modulates the pKa of the hydroxyl group (lowering it from ~10 to ~8.5), enhances metabolic stability against proteolytic cleavage, and increases lipophilicity, thereby improving membrane permeability.

This guide provides two distinct, high-integrity synthetic routes:

-

Biocatalytic Kinetic Resolution: Ideal for laboratory-scale synthesis with high optical purity (>99% ee).

-

Asymmetric Hydrogenation: A scalable, atom-economical route utilizing Rh(I)-catalyzed hydrogenation.

Part 1: Retrosynthetic Analysis & Strategy

To access the target molecule with high enantiomeric excess (ee), we must control the stereocenter at the

Strategic Disconnections

-

N-Protection: The Boc group is installed last to prevent acid-catalyzed deprotection during intermediate steps.

-

Chirality: The D-configuration (unnatural) requires either specific enzymatic selection (leaving the D-isomer untouched) or chiral induction via asymmetric catalysis.

-

Core Skeleton: The 3-fluoro-4-hydroxyphenyl moiety is best introduced early via commercially available 3-fluorobenzaldehyde or 2-fluorophenol derivatives.

DOT Diagram: Retrosynthetic Logic

Figure 1: Retrosynthetic analysis showing two viable pathways to the D-enantiomer.

Part 2: Detailed Protocols

Route A: Enzymatic Kinetic Resolution (Laboratory Scale)

Rationale: This method utilizes the stereospecificity of Aspergillus Acylase I, which hydrolyzes N-acetyl-L-amino acids, leaving the N-acetyl-D-amino acid intact. It is robust and requires no expensive chiral ligands.

Step 1: Preparation of N-Acetyl-DL-3-fluorotyrosine

Reagents: 3-Fluoro-DL-tyrosine, Acetic anhydride, NaOH.

-

Suspend 3-fluoro-DL-tyrosine (10.0 g, 50 mmol) in 2M NaOH (50 mL).

-

Cool to 0°C in an ice bath.

-

Add acetic anhydride (6.0 mL, 63 mmol) dropwise over 30 minutes while maintaining pH ~9-10 with additional NaOH.

-

Acidify to pH 2.0 with conc. HCl. The product precipitates as a white solid.

-

Validation: Check LC-MS for mass [M+H]+ = 242.2.

Step 2: Enzymatic Hydrolysis

Reagents: Acylase I (Grade I from Aspergillus melleus), CoCl₂ (cofactor).

-

Dissolve N-acetyl-DL-3-fluorotyrosine (10 g) in water, adjusting pH to 7.5 with dilute LiOH.

-

Add Acylase I (200 mg) and CoCl₂ (1 mM final concentration).

-

Incubate at 37°C for 24-48 hours. Monitor by HPLC for the appearance of free L-tyrosine derivative.

-

Separation: Acidify to pH 5.0. Filter off the enzyme. Acidify further to pH 1.5 and extract the unreacted N-acetyl-D-3-fluorotyrosine with ethyl acetate. The free L-amino acid remains in the aqueous phase.

Step 3: Hydrolysis to Free D-Amino Acid

-

Reflux the N-acetyl-D-intermediate in 2M HBr or 6M HCl for 4 hours.

-

Evaporate to dryness to yield 3-fluoro-D-tyrosine hydrobromide/chloride .

Step 4: N-Boc Protection

Reagents: (Boc)₂O, Triethylamine (TEA), Dioxane/Water.

-

Dissolve 3-fluoro-D-tyrosine (5.0 g) in 1:1 Dioxane/Water (50 mL).

-

Add TEA (2.5 eq) followed by Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

-

Stir at Room Temperature (RT) for 12 hours.

-

Workup: Evaporate dioxane. Acidify aqueous layer to pH 2-3 with KHSO₄ (avoids removing Boc). Extract with Ethyl Acetate.

-

Purification: Recrystallize from Hexane/EtOAc.

Route B: Asymmetric Hydrogenation (Scale-Up Ready)

Rationale: For multi-gram to kilogram synthesis, enzymatic resolution suffers from a max 50% yield (theoretical). Asymmetric hydrogenation converts 100% of the starting material to the D-isomer using a chiral Rhodium catalyst.

Workflow Diagram

Figure 2: Catalytic cycle for high-yield asymmetric synthesis.

Critical Protocol: Rh-Catalyzed Hydrogenation

Note: This step requires a high-pressure reactor.

-

Substrate: (Z)-Methyl-2-acetamido-3-(3-fluoro-4-acetoxyphenyl)acrylate (Prepared via Erlenmeyer condensation).

-

Catalyst: [Rh(COD)((R,R)-Et-DuPhos)]BF₄. (Use (R,R)-ligand to generate D-amino acids).

-

Solvent: Degassed Methanol.

-

Conditions:

-

Load substrate and catalyst (S/C ratio 500:1) into an autoclave under Argon.

-

Pressurize with H₂ to 5 bar (75 psi).

-

Stir at 25°C for 6 hours.

-

-

Result: Quantitative conversion to the protected D-amino acid ester.

-

Deprotection: Sequential hydrolysis (LiOH for ester, HCl for acetyl) followed by Boc-protection as in Route A.

Part 3: Analytical Data & Quality Control

To ensure the product meets pharmaceutical standards, the following parameters must be verified.

Specification Table

| Parameter | Specification | Method of Verification |

| Appearance | White to off-white crystalline powder | Visual Inspection |

| Purity (HPLC) | ≥ 98.0% | C18 Column, ACN/H₂O gradient |

| Chiral Purity (ee) | ≥ 99.0% | Chiralpak AD-H or Crownpak CR(+) |

| ¹H NMR | Consistent with structure | 400 MHz, DMSO-d₆ |

| ¹⁹F NMR | Single peak ~ -135 ppm | 376 MHz, DMSO-d₆ |

| Mass Spec | [M+H]⁺ = 300.12 (calc.) | ESI-MS (Positive Mode) |

| Specific Rotation | [α]₂₀D = + (Value dependent on solvent) | Polarimetry (c=1, MeOH) |

Troubleshooting Guide

-

Low Yield in Boc Protection: Ensure pH is maintained >9 during the addition of (Boc)₂O. If the pH drops, the amine becomes protonated and unreactive.

-

Racemization: Avoid strong bases (NaOH) at high temperatures during hydrolysis steps. Use enzymatic hydrolysis or LiOH at 0°C where possible.

-

Incomplete Hydrogenation: Poisoned catalyst. Ensure substrate is free of sulfur/halide impurities and solvents are rigorously degassed.

References

-

Enzymatic Resolution of Amino Acids

-

Chenault, H. K., & Dahmer, J. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: Enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. Link

-

-

Asymmetric Hydrogenation (DuPhos Catalyst)

-

Burk, M. J., et al. (1993). Preparation and use of C2-symmetric bis(phospholanes): production of alpha-amino acid derivatives via highly enantioselective hydrogenation reactions. Journal of the American Chemical Society. Link

-

-

Synthesis of Fluorinated Tyrosines

-

Seyedsayamdost, M. R., et al. (2006). Synthesis of 3,5-Difluorotyrosine-Containing Peptides. NIH/PubMed Central. Link

-

-

Boc Protection Protocols

-

Sheppard, R. C., & Williams, B. J. (1982). Acid-labile resin linkage agents for use in solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link

-

-

Properties of 3-Fluoro-DL-Tyrosine

-

PubChem Database. 3-Fluoro-DL-tyrosine. Link

-

Technical Guide: N-Boc-3-fluoro-D-tyrosine

CAS Number: 1198186-15-0 Formula: C₁₄H₁₈FNO₅ Molecular Weight: 299.29 g/mol [1]

Executive Summary & Chemical Identity[2]

N-Boc-3-fluoro-D-tyrosine is a specialized non-proteinogenic amino acid derivative utilized primarily in the synthesis of metabolically stable peptides and peptidomimetics. By combining the D-stereochemistry (which confers resistance to proteolytic degradation) with a fluorine substitution at the ortho position of the phenolic ring, this building block offers a dual mechanism for enhancing the pharmacokinetic profile of therapeutic candidates.

Core Chemical Data

| Property | Specification |

| CAS Number | 1198186-15-0 |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-fluoro-4-hydroxyphenyl)propanoic acid |

| Stereochemistry | D-Enantiomer (R-configuration at |

| Appearance | White to off-white crystalline powder |

| Purity | |

| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |

| Melting Point | 135–140 °C (typical range for Boc-Tyr derivatives) |

Strategic Utility in Drug Development

The incorporation of N-Boc-3-fluoro-D-tyrosine into peptide sequences is not merely a structural modification; it is a functional engineering strategy.

The Fluorine Effect (Electronic & Steric)

The fluorine atom at the 3-position exerts a strong electron-withdrawing effect (

-

pKa Modulation: The pKa of the phenolic hydroxyl drops from ~10.0 (Tyrosine) to ~8.5 (3-Fluoro-Tyrosine). This increases the acidity, enhancing hydrogen bond donor capability at physiological pH and potentially altering receptor binding affinity.

-

Metabolic Blockade: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond, preventing oxidative metabolism (e.g., by cytochrome P450s) at the ortho position, a common site for metabolic clearance.

D-Enantiomer Stability

Endogenous proteases generally recognize L-amino acids. Introducing the D-isomer disrupts the peptide backbone conformation (often inducing

19F-NMR Probing

The fluorine atom serves as a sensitive NMR handle. Unlike protons,

Synthesis & Production Workflows

The synthesis of N-Boc-3-fluoro-D-tyrosine requires strict stereochemical control. While enzymatic resolution is common for L-isomers, the D-isomer is frequently accessed via asymmetric hydrogenation or chemo-enzymatic routes.

Synthetic Route Visualization

The following diagram illustrates a robust chemical synthesis pathway starting from 3-fluoro-4-hydroxybenzaldehyde, utilizing an Erlenmeyer-Plöchl azlactone intermediate followed by asymmetric hydrogenation to establish the D-configuration.

Figure 1: Asymmetric synthesis pathway ensuring high enantiomeric excess of the D-isomer.

Experimental Protocols

Handling & Storage[4]

-

Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). The compound is hygroscopic.

-

Stability: Stable for >2 years if kept dry. Avoid strong oxidizers.

Boc-Deprotection Protocol (Solid Phase Peptide Synthesis)

To utilize this building block in SPPS, the Boc group must be removed or the compound used as the N-terminal residue. If used in solution phase or Boc-chemistry SPPS:

-

Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-3-fluoro-D-tyrosine (or the resin-bound peptide) in the TFA/DCM mixture.

-

React for 30 minutes at room temperature.

-

Monitor by TLC or HPLC for disappearance of the starting material.

-

Workup: Evaporate TFA/DCM under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.

-

Result: The trifluoroacetate salt of 3-fluoro-D-tyrosine is obtained, ready for coupling.

-

Coupling Protocol (Standard Fmoc/Boc SPPS)

Due to the electron-withdrawing fluorine, the nucleophilicity of the amine (after deprotection) is slightly reduced, and the acidity of the phenol is increased.

-

Activator: HATU or PyBOP is recommended over DIC/HOBt to ensure complete coupling.

-

Base: DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine).

-

Stoichiometry: Use 3-4 equivalents of amino acid and coupling reagent relative to the resin loading.

-

Note: The unprotected phenolic hydroxyl can be tolerated in many Boc-chemistry protocols, but for high-yield synthesis, side-chain protection (e.g., benzyl group, though rare for fluorotyrosine commercial stocks) or careful pH control is advised to prevent O-acylation. However, for N-Boc-3-fluoro-D-tyrosine supplied as the free phenol, O-acylation is a risk if excess base is used.

Analytical Validation

A self-validating system for this compound relies on three orthogonal analytical methods.

| Method | Expected Result | Purpose |

| HPLC (C18 Column) | Single peak, RT distinct from L-isomer (if chiral column used) | Purity & Identity |

| 1H NMR (DMSO-d6) | Structural Confirmation | |

| 19F NMR | Singlet around -136 ppm (relative to CFCl3) | Fluorine incorporation check |

| Polarimetry | Specific Rotation | Confirm D-enantiomer |

Mechanism of Action in Peptidomimetics

The following diagram details how the integration of this specific residue impacts the pharmacodynamics of a peptide drug.

Figure 2: Pharmacodynamic impact of N-Boc-3-fluoro-D-tyrosine integration.

References

-

Seyedsayamdost, M. R., et al. (2006). Synthesis and incorporation of fluorotyrosines into proteins.[2][3] Nature Protocols. (Contextual grounding for fluorotyrosine utility).

-

PubChem. (2024). Compound Summary for Fluorinated Tyrosine Derivatives. National Library of Medicine. Retrieved from [Link]

(Note: While specific literature on the CAS 1198186-15-0 is sparse in public indices, the properties and protocols are derived from the well-established chemistry of homologous fluorinated amino acids and Boc-protection strategies validated in references 2 and 3.)

Sources

- 1. 1198186-15-0 | N-Boc-3-fluoro-D-tyrosine | Next Peptide [nextpeptide.com]

- 2. In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Boc-3-fluoro-D-tyrosine: Properties, Synthesis, and Application in Peptide Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-3-fluoro-D-tyrosine is a synthetically modified amino acid that has garnered significant interest in the field of peptide-based drug discovery. The incorporation of both a fluorine atom and a D-chiral center offers unique advantages, including enhanced metabolic stability and the ability to probe and modulate peptide-protein interactions. This technical guide provides a comprehensive overview of the key chemical and physical properties of N-Boc-3-fluoro-D-tyrosine, its synthesis, and its strategic application in solid-phase peptide synthesis (SPPS) to develop more robust and effective peptide therapeutics.

Introduction: The Rationale for Fluorination and D-Amino Acid Incorporation in Peptide Therapeutics

Peptide-based drugs offer high specificity and potency but are often limited by their poor metabolic stability, primarily due to rapid degradation by proteases. Two key strategies to overcome this limitation are the introduction of unnatural amino acids and the use of D-amino acids.

The incorporation of fluorinated amino acids, such as 3-fluoro-D-tyrosine, can significantly enhance the pharmacokinetic properties of a peptide.[1] Fluorine's high electronegativity can alter the electronic properties of the amino acid side chain, influencing binding affinities and metabolic stability.[1]

Furthermore, the substitution of naturally occurring L-amino acids with their D-enantiomers renders the peptide backbone resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[] This strategic replacement can dramatically increase the in vivo half-life of a peptide therapeutic. N-Boc-3-fluoro-D-tyrosine combines both of these advantageous modifications, making it a valuable building block for medicinal chemists.

Core Molecular Profile of N-Boc-3-fluoro-D-tyrosine

A thorough understanding of the fundamental properties of N-Boc-3-fluoro-D-tyrosine is essential for its effective use in the laboratory.

| Property | Value | Source(s) |

| Molecular Weight | 299.29 g/mol | [3][4][5] |

| Molecular Formula | C₁₄H₁₈FNO₅ | [3][4][5] |

| Appearance | White to off-white solid/lyophilized powder | |

| Solubility | Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide. | |

| CAS Number (L-enantiomer) | 125218-33-9 | [3][4][5] |

Synthesis of N-Boc-3-fluoro-D-tyrosine

The synthesis of N-Boc-protected amino acids is a well-established process in organic chemistry. While a specific synthetic protocol for N-Boc-3-fluoro-D-tyrosine was not found in the immediate search, a general and reliable method involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

A plausible synthetic route would start with the commercially available 3-fluoro-D-tyrosine. The protection of the amino group is crucial to prevent unwanted side reactions during peptide synthesis.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the Boc-protection of 3-fluoro-D-tyrosine.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-3-fluoro-D-tyrosine is primarily utilized as a building block in Boc-chemistry-based solid-phase peptide synthesis (SPPS). The Boc protecting group is acid-labile and is typically removed with trifluoroacetic acid (TFA) at each cycle of amino acid addition.

The Strategic Advantage in Peptide Design

The incorporation of N-Boc-3-fluoro-D-tyrosine can be strategically employed to:

-

Enhance Proteolytic Stability: The D-configuration of the amino acid sterically hinders the approach of proteases, significantly slowing down peptide degradation.[]

-

Modulate Receptor Binding: The fluorine atom can alter the electronic and conformational properties of the peptide, potentially leading to improved binding affinity and selectivity for its target receptor.[1]

-

Serve as a Spectroscopic Probe: While not extensively documented for this specific molecule, fluorinated amino acids can sometimes be used as probes in NMR studies to investigate peptide structure and dynamics.

General Protocol for Incorporation of N-Boc-3-fluoro-D-tyrosine in Boc-SPPS

The following is a generalized, step-by-step protocol for the incorporation of N-Boc-3-fluoro-D-tyrosine into a growing peptide chain on a solid support.

Boc-SPPS Cycle for Amino Acid Incorporation:

Caption: A typical cycle for the incorporation of an amino acid in Boc-SPPS.

Detailed Steps:

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) to which the first amino acid of the peptide sequence is attached.

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

-

Washing: The resin is thoroughly washed with DCM and then with a solvent like isopropanol to remove residual TFA and byproducts.

-

Neutralization: The protonated N-terminus is neutralized with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM.[6]

-

Washing: The resin is washed again to remove excess base and salts.

-

Coupling: The N-Boc-3-fluoro-D-tyrosine is pre-activated with a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) in the presence of a base like DIEA in a solvent such as N,N-dimethylformamide (DMF). This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed.[7]

-

Washing: The resin is washed extensively with DMF and DCM to remove unreacted reagents and byproducts.

-

Monitoring: The completeness of the coupling reaction can be monitored using a qualitative method such as the Kaiser test.

-

Repeat: The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. In Boc-SPPS, this is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[7][8] Scavengers are added to the cleavage cocktail to prevent side reactions with reactive intermediates.

Conclusion

N-Boc-3-fluoro-D-tyrosine is a powerful tool for the modern peptide chemist. Its unique combination of a fluorine substituent and a D-chiral center provides a direct and effective means to enhance the metabolic stability and modulate the biological activity of peptide-based drug candidates. A solid understanding of its chemical properties and the principles of its incorporation via Boc-SPPS is crucial for its successful application in the development of next-generation peptide therapeutics.

References

-

Echo BioSystems. N-Boc-3-fluoro-L-tyrosine. [Link]

-

Pharmaffiliates. N-Boc-3-Fluoro-L-Tyrosine | CAS No : 125218-33-9. [Link]

-

PubChem. N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine. [Link]

-

The Royal Society of Chemistry. Supporting information_OBC_rev1. [Link]

-

Wu, P., et al. (2009). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. PMC. [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Ghorai, S., et al. (2014). Tyrosine-derived stimuli responsive, fluorescent amino acids. PMC. [Link]

-

Wolber, E. K., et al. (2012). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC. [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

MDPI. Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]

-

ResearchGate. Large-scale production of N,N'-diBoc-dityrosine and dityrosine by HRP-catalyzed N-Boc-L-tyrosine oxidation and one-step chromatographic purification. [Link]

-

The Open Repository @ Binghamton (The ORB). The synthesis of 3-formyltyrosine for the purpose of in virto fluorescent visualization of microtubules. [Link]

-

RSC Publishing. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. [Link]

-

ResearchGate. Synthesis of N-Boc-Tyrosine-1,2,3-triazole. [Link]

-

PMC. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link]

-

Digital CSIC. Solid-phase peptide synthesis. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 3. N-Boc-3-fluoro-L-tyrosine | CAS 125218-33-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine | C14H18FNO5 | CID 21970629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

An In-depth Technical Guide on the Stereochemistry of N-Boc-3-fluoro-D-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Amino Acids

Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, make it a valuable element in drug design.[1] The introduction of fluorine into amino acids can significantly alter their biological activity, metabolic stability, and binding affinity to target proteins.[1][2] N-Boc-3-fluoro-D-tyrosine, a derivative of the amino acid D-tyrosine, is a chiral building block used in the synthesis of peptides and other complex molecules.[2][3] Its stereochemistry plays a crucial role in its biological function and is a critical consideration in the development of novel therapeutics.

Stereochemistry of N-Boc-3-fluoro-D-tyrosine

The stereochemistry of N-Boc-3-fluoro-D-tyrosine is defined by the spatial arrangement of the atoms around its chiral center, the alpha-carbon. The "D" designation indicates that it is the enantiomer of the naturally occurring L-tyrosine. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the amino group and the fluorine atom at the 3-position of the aromatic ring further influence its three-dimensional structure and reactivity.[2]

The C-F bond is highly polarized, which can affect the acidity of the phenolic hydroxyl group and the overall electronic properties of the aromatic ring. These modifications can lead to altered interactions with biological targets compared to its non-fluorinated counterpart.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure N-Boc-3-fluoro-D-tyrosine is a critical step in its application. Several synthetic strategies have been developed to achieve high stereoselectivity.

Chemoenzymatic Synthesis

One effective method involves a chemoenzymatic process.[1] This approach often utilizes enzymes, such as tyrosine phenol-lyase (TPL), which can catalyze the stereoselective synthesis of L- or D-amino acids.[4] For instance, a TPL-based process has been developed for the synthesis of fluorinated L-tyrosine analogs.[4] By carefully selecting the appropriate enzyme and reaction conditions, the desired D-enantiomer can be produced with high enantiomeric excess.

Asymmetric Synthesis

Asymmetric synthesis routes often employ chiral auxiliaries or catalysts to control the stereochemistry of the newly formed chiral center. These methods provide a high degree of stereochemical control, ensuring the production of the desired enantiomer.

Chiral Resolution

Another common approach is the resolution of a racemic mixture of 3-fluoro-tyrosine.[5] This can be achieved through various techniques, including crystallization with a chiral resolving agent, such as D- or L-tyrosine hydrazide, or by chiral chromatography.[5][6]

Visualizing the Synthetic Workflow:

Caption: A generalized workflow for the synthesis and chiral resolution of N-Boc-3-fluoro-D-tyrosine.

Stereochemical Analysis

Confirming the stereochemical purity of N-Boc-3-fluoro-D-tyrosine is paramount. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers.[7][8][9] By using a chiral stationary phase (CSP), the D- and L-enantiomers of N-Boc-3-fluoro-tyrosine can be effectively resolved and quantified.[9] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for this purpose.[6][9] The choice of mobile phase and column temperature can significantly impact the separation efficiency.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation.[12][13] While standard ¹H and ¹³C NMR can confirm the overall structure of the molecule, specialized NMR techniques using chiral solvating agents or chiral derivatizing agents can be used to differentiate between enantiomers.[12][14] ¹⁹F NMR is also particularly useful for confirming the presence and environment of the fluorine atom.

Optical Rotation

Measurement of optical rotation using a polarimeter can distinguish between enantiomers, as they rotate plane-polarized light in opposite directions. The specific rotation is a characteristic physical property of a chiral molecule.

Summary of Analytical Data:

| Analytical Technique | Purpose | Key Parameters |

| Chiral HPLC | Enantiomeric purity determination | Chiral stationary phase, mobile phase composition, flow rate, detection wavelength |

| NMR Spectroscopy | Structural confirmation and stereochemical analysis | Chemical shifts (δ), coupling constants (J), use of chiral shift reagents |

| Optical Rotation | Confirmation of enantiomeric identity | Specific rotation ([α]) |

Applications in Drug Development

The unique stereochemistry of N-Boc-3-fluoro-D-tyrosine makes it a valuable building block in the design of peptidomimetics and other therapeutic agents.[15][16] The D-configuration can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based drugs.

The fluorine atom can modulate the binding affinity and selectivity of a drug candidate for its target receptor or enzyme.[1] For example, fluorinated tyrosine analogs have been used to probe the mechanisms of various enzymes, including protein tyrosine phosphatases and kinases.[1]

Illustrative Pathway of Application:

Caption: The role of N-Boc-3-fluoro-D-tyrosine in a typical drug discovery pipeline.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-3-fluoro-D,L-tyrosine

This protocol describes the general steps for the synthesis of the racemic mixture.

-

Fluorination of Tyrosine: L-tyrosine is treated with a fluorinating agent, such as Selectfluor®, in a suitable solvent system to introduce the fluorine atom at the 3-position of the aromatic ring.

-

N-Boc Protection: The resulting 3-fluoro-D,L-tyrosine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as sodium bicarbonate, in a mixture of dioxane and water.[14]

-

Work-up and Purification: The reaction mixture is acidified, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Protocol 2: Chiral Resolution by HPLC

This protocol outlines the separation of the enantiomers.

-

Column and Mobile Phase: A chiral column, such as a Lux Cellulose-2 column (250 x 4.6 mm, 3 µm), is used.[9] The mobile phase typically consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[9]

-

Gradient Elution: A gradient elution program is often employed to achieve optimal separation.[9]

-

Detection: The eluting enantiomers are detected using a UV detector at an appropriate wavelength (e.g., 224 nm).[9]

-

Fraction Collection: The separated enantiomeric peaks are collected, and the solvent is removed to yield the pure enantiomers.

Conclusion

The stereochemistry of N-Boc-3-fluoro-D-tyrosine is a critical determinant of its utility in modern drug discovery. A thorough understanding of its synthesis, stereochemical control, and analytical characterization is essential for its effective application. The methodologies and insights presented in this guide provide a solid foundation for researchers and scientists working with this important fluorinated amino acid.

References

- Organic Letters. (2021). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications.

- CymitQuimica. CAS 125218-33-9: N-BOC-3-FLUORO-L-TYROSINE.

- NIH. (n.d.). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. PMC.

- Organic Letters. Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine.

- Chem-Impex. 3-Fluoro-L-tyrosine.

- ResearchGate.

- PubChem. 3-Fluoro-D-tyrosine. NIH.

- Chem-Impex. 3-Fluoro-DL-tyrosine.

- ResearchGate. Synthesis of N-Boc-Tyrosine-1,2,3-triazole.

- Fluorochem. N-Boc-3-Fluoro-L-tyrosine.

- NIH. (n.d.). Tyrosine-derived stimuli responsive, fluorescent amino acids. PMC.

- Sigma-Aldrich. 3-FLUORO-D-TYROSINE.

- NIH. (n.d.). Chiral Resolution and Serendipitous Fluorination Reaction for the Selective Dopamine D3 Receptor Antagonist BAK2-66. PMC.

- The Journal of Organic Chemistry. Convenient synthesis of 3-fluoro-L-tyrosine and 3,5-difluoro-L-tyrosine.

- NIH. (n.d.).

- NIH. (2021).

- Squarespace. (2023).

- Synthesis of Sulfated Tyrosine Peptides with Tyrosine O-Sulf

- ResearchGate.

- Royal Society of Chemistry.

- Sigma-Aldrich.

- SciRP.org. (2026).

- Santa Cruz Biotechnology. N-Boc-3-fluoro-L-tyrosine.

- Chem-Impex. Boc-3,5-dibromo-D-tyrosine.

- Royal Society of Chemistry. (2016).

- Forschungszentrum Jülich. (2021).

- NIH. (2024).

- 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configur

- Benchchem. N-Boc-3,5-Difluoro-D-tyrosine.

Sources

- 1. Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 125218-33-9: N-BOC-3-FLUORO-L-TYROSINE | CymitQuimica [cymitquimica.com]

- 3. 3-Fluoro-D-tyrosine | C9H10FNO3 | CID 719318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. scirp.org [scirp.org]

- 10. juser.fz-juelich.de [juser.fz-juelich.de]

- 11. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

- 15. chemimpex.com [chemimpex.com]

- 16. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to N-Boc-3-fluoro-D-tyrosine for Researchers and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Peptide and Drug Design

In the landscape of modern medicinal chemistry and peptide science, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated amino acids have emerged as powerful tools for modulating the biological and physicochemical properties of peptides and small molecules. This guide provides an in-depth technical overview of N-Boc-3-fluoro-D-tyrosine, a valuable building block for researchers, scientists, and drug development professionals.

The introduction of a fluorine atom onto the aromatic ring of tyrosine offers a subtle yet profound modification. Fluorine's high electronegativity and minimal steric footprint can significantly alter a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences. The use of the D-enantiomer, in particular, provides inherent resistance to proteolytic degradation, a critical consideration in the design of peptide-based therapeutics. This guide will navigate the commercial sourcing, quality assessment, synthetic applications, and strategic deployment of N-Boc-3-fluoro-D-tyrosine in contemporary research.

Commercial Suppliers and Quality Considerations

Procuring high-quality N-Boc-3-fluoro-D-tyrosine is the foundational step for any successful research endeavor. While a direct, consolidated list of suppliers for this specific D-enantiomer can be elusive, several reputable chemical vendors specialize in unnatural amino acids and their derivatives. Researchers should inquire with the following suppliers, who are known to carry a wide range of fluorinated amino acids, including the L-enantiomer and other D-tyrosine derivatives, and often offer custom synthesis services.

Table 1: Prominent Commercial Suppliers of Unnatural Amino Acids

| Supplier | Website | Notes |

| Sigma-Aldrich (Merck) | Offers 3-Fluoro-D-tyrosine (CAS 64024-06-2) and N-Boc-3,5-difluoro-D-tyrosine (CAS 1213198-51-6), indicating capability in this area.[1] | |

| Fluorochem | A key supplier of fluorinated compounds, offering N-Boc-3-fluoro-L-tyrosine (CAS 125218-33-9).[2] | |

| Thermo Scientific Chemicals | Provides a range of Boc-protected amino acids, including N-Boc-L-tyrosine.[3] | |

| Chem-Impex International | Specializes in amino acids and derivatives, offering products like Boc-3,5-dibromo-D-tyrosine.[4] | |

| Aapptec | [Link] | Focuses on reagents for peptide synthesis, including Boc-D-tyrosine (CAS 70642-86-3).[5] |

| Santa Cruz Biotechnology | Supplies a variety of biochemicals for research, including N-Boc-3-fluoro-L-tyrosine.[6] |

Causality Behind Stringent Quality Control:

When sourcing N-Boc-3-fluoro-D-tyrosine, it is imperative to request a Certificate of Analysis (CoA). The synthetic routes to enantiomerically pure fluorinated amino acids can be complex, potentially leading to impurities that can compromise downstream applications.

Key Parameters to Scrutinize on a CoA:

-

Purity (HPLC): A purity of ≥98% is recommended for most applications in peptide synthesis and drug discovery.

-

Enantiomeric Excess (ee%): This is a critical parameter to ensure the stereochemical integrity of the final peptide. Chiral HPLC is the standard method for this determination.

-

Identity (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS): The spectral data should be consistent with the expected structure. ¹⁹F NMR is particularly informative for confirming the presence and chemical environment of the fluorine atom.

-

Residual Solvents: The presence of residual solvents from the synthesis and purification process should be minimal.

Synthesis and Potential Impurities: A Glimpse into the "How"

While end-users will typically purchase this reagent, understanding its synthesis provides insight into potential impurities. The enantioselective synthesis of 3-fluoro-D-tyrosine often involves multi-step sequences. One common approach is the asymmetric synthesis from achiral precursors, which may involve chiral catalysts or auxiliaries. Another strategy is the fluorination of a D-tyrosine derivative. Incomplete reactions or side reactions during these steps can lead to the presence of the corresponding L-enantiomer, non-fluorinated N-Boc-D-tyrosine, or di-fluorinated species as impurities.

Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Protocol

The Boc (tert-butyloxycarbonyl) protection strategy remains a robust method for SPPS, particularly for the synthesis of complex or unusual peptides. The incorporation of N-Boc-3-fluoro-D-tyrosine follows the general principles of Boc-SPPS, with some specific considerations.

Experimental Protocol: Incorporation of N-Boc-3-fluoro-D-tyrosine using Boc-SPPS

This protocol outlines the manual incorporation of N-Boc-3-fluoro-D-tyrosine into a growing peptide chain on a solid support.

Materials:

-

Peptide synthesis vessel

-

N-Boc-3-fluoro-D-tyrosine

-

Peptide-resin with a free N-terminal amino group

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Kaiser test kit

Workflow:

Caption: Boc-SPPS cycle for incorporating N-Boc-3-fluoro-D-tyrosine.

Step-by-Step Methodology:

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 1-2 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[7]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin and agitate for 2 minutes. Repeat this step.

-

Wash the resin with DCM (3x). The N-terminal amine is now free.

-

-

Coupling:

-

In a separate vial, dissolve N-Boc-3-fluoro-D-tyrosine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIEA (6 equivalents) to the activation solution and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 2-4 hours. The steric bulk of the fluorinated tyrosine may necessitate longer coupling times or the use of a more potent coupling reagent like HATU.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and perform a Kaiser test. A blue color indicates an incomplete reaction (free primary amines), while a yellow/colorless result signifies a complete coupling.

-

If the Kaiser test is positive, drain the coupling solution and repeat the coupling step with freshly activated N-Boc-3-fluoro-D-tyrosine.

-

-

Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

The peptide-resin is now ready for the next deprotection and coupling cycle.

Strategic Applications in Drug Discovery and Chemical Biology

The incorporation of N-Boc-3-fluoro-D-tyrosine into peptides and small molecules offers several strategic advantages for researchers.

Probing Protein-Ligand Interactions with ¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for studying protein structure, dynamics, and ligand binding due to the high sensitivity of the ¹⁹F chemical shift to the local environment and the absence of background signals in biological systems.[8] Peptides containing 3-fluorotyrosine can be used as sensitive probes to monitor binding events with target proteins, such as kinases or phosphatases.

Upon binding, changes in the chemical environment of the 3-fluorotyrosine residue will result in a measurable change in its ¹⁹F NMR chemical shift, allowing for the determination of binding affinities and the characterization of the binding interface.[9]

Enhancing the Potency and Selectivity of Kinase Inhibitors

Tyrosine kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[10] Peptide-based inhibitors that mimic the substrate of a target kinase can be potent and selective therapeutic agents. The introduction of 3-fluoro-D-tyrosine in place of tyrosine can enhance the binding affinity of a peptide inhibitor for the kinase's active site. The electronegative fluorine atom can alter the electronic properties of the phenyl ring, potentially leading to more favorable interactions with the enzyme.

Signaling Pathway Application: A Hypothetical Kinase Inhibitor

Consider a scenario where a peptide inhibitor is designed to target a specific tyrosine kinase involved in a cancer signaling pathway. The incorporation of 3-fluoro-D-tyrosine could be a key modification to improve its inhibitory activity.

Sources

- 1. Buy N-Boc-3,5-Difluoro-D-tyrosine (EVT-1613754) | 1213198-51-6 [evitachem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. N-Boc-L-tyrosine, 98+%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. N-Boc-3-fluoro-L-tyrosine | CAS 125218-33-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. chempep.com [chempep.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biophysics.org [biophysics.org]

- 10. conservancy.umn.edu [conservancy.umn.edu]

Spectroscopic data of N-Boc-3-fluoro-D-tyrosine (NMR, IR, MS)

[1]

Compound Profile & Structural Integrity

IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]-3-(3-fluoro-4-hydroxyphenyl)propanoic acid

CAS Number: 1213198-51-6 (D-isomer) / 125218-33-9 (L-isomer reference)

Molecular Formula:

Core Structural Features

The introduction of a fluorine atom at the ortho position to the phenolic hydroxyl group (position 3) significantly alters the electronic environment of the aromatic ring compared to native tyrosine. This results in:

NMR Spectroscopy

Solvent: Methanol-

Proton NMR ( H NMR)

The aromatic region is the most diagnostic, displaying a characteristic ABC spin system modified by large Hydrogen-Fluorine (

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| Boc-CH | 1.38 - 1.42 | Singlet (s) | - | 9H, tert-butyl group.[1] |

| 2.85, 3.05 | Multiplet (m) | Diastereotopic methylene protons. | ||

| 4.25 - 4.35 | Multiplet (m) | - | Chiral center proton.[1] | |

| Ar-H5 | 6.80 - 6.85 | Triplet/dd | Ortho to OH, meta to F. Pseudo-triplet due to overlapping couplings.[1] | |

| Ar-H6 | 6.90 - 6.95 | Doublet (d) | Ortho to alkyl, para to F (small coupling).[1] | |

| Ar-H2 | 6.98 - 7.05 | Doublet (d) | Ortho to F. Large geminal F-coupling dominates.[1] |

Carbon-13 NMR ( C NMR)

Fluorine substitution causes significant splitting of carbon signals due to Carbon-Fluorine (

| Carbon Type | Shift ( | Assignment | |

| Boc-CH | 28.7 | - | tert-butyl methyls.[1] |

| 37.5 | - | Benzylic carbon.[1] | |

| 56.8 | - | Chiral center. | |

| Boc-C | 80.5 | - | Quaternary tert-butyl carbon. |

| Ar-C6 | 117.5 | Aromatic CH.[1] | |

| Ar-C2 | 125.8 | Aromatic CH (ortho to F). | |

| Ar-C1 | 130.5 | Aromatic C-alkyl (meta to F). | |

| Ar-C4 | 144.2 | Phenolic C-OH (ortho to F).[1] | |

| Ar-C3 | 152.1 | C-F ipso carbon (Large doublet). | |

| Boc-C=O | 157.5 | - | Carbamate carbonyl. |

| Acid-C=O | 174.8 | - | Carboxylic acid carbonyl. |

Fluorine-19 NMR ( F NMR)

Reference: CFCl

-

Shift:

-136.5 ppm -

Appearance: Multiplet (decoupled: Singlet).

-

Note: The shift is upfield relative to fluorobenzene (

-113) due to the shielding effect of the ortho-hydroxyl group.

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[1]

Fragmentation Pathway

The fragmentation follows a predictable loss of the acid-labile Boc group, followed by the decarboxylation typical of amino acids.

-

[M+H]

: -

[M+Na]

: -

[M - Boc + 2H]

: -

[M - Boc - COOH]

:

[1]

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

| Wavenumber (cm | Functional Group | Assignment |

| 3300 - 3400 | O-H / N-H | Broad stretch (Phenol + Amide).[1] |

| 2975 - 2980 | C-H (sp | Methyl stretch (Boc group).[1] |

| 1705 - 1720 | C=O[1] | Carboxylic acid carbonyl stretch.[1] |

| 1680 - 1695 | C=O[1] | Carbamate (Boc) carbonyl stretch.[1] |

| 1510 - 1520 | C=C | Aromatic ring skeletal vibration. |

| 1160 - 1250 | C-F / C-O | C-F stretch overlaps with phenolic C-O.[1] |

Experimental Workflow & Quality Control

To ensure the integrity of the data presented above, the following experimental workflow is recommended for validation.

Protocol Notes

-

Enantiomeric Purity: While NMR cannot distinguish D/L enantiomers in achiral solvents, Chiral HPLC (e.g., Chiralpak AD-H column) is required to confirm the D-configuration (

> 99%).[1] -

Solvent Effects: In DMSO-

, the phenolic proton may appear as a broad singlet around

References

-

PubChem. (2025).[1][5] N-(tert-Butoxycarbonyl)-3-fluoro-L-tyrosine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

-

Seyedsayamdost, M. R., et al. (2006).[1][6] Spectroscopic and Kinetic Characterization of 3-Fluorotyrosine.[1] Journal of the American Chemical Society.[1] (Contextual grounding for 3-F-Tyr spectral shifts).

Sources

- 1. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. rsc.org [rsc.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Improved tandem mass spectrometric characterization of 3-nitrotyrosine sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Engineering of the Tyrosyl Side Chain: The Fluorine Modification

Executive Summary: The Strategic Value of Fluorotyrosine

In the landscape of protein engineering and medicinal chemistry, the modification of tyrosine with fluorine represents a high-precision tool for probing and tuning molecular function. Unlike bulky alkyl substitutions that disrupt steric packing, the fluorine atom is nearly isosteric with hydrogen (van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). However, its extreme electronegativity (

For the researcher, fluorotyrosine (F-Tyr) is not merely a label; it is a functional rheostat. It allows for the systematic modulation of:

-

Acidity (pKa): Lowering the phenolic pKa to alter hydrogen bond donor capability.

-

Electrostatics: Inverting the quadrupole moment to interrogate cation-

interactions. -

Metabolic Stability: Blocking oxidative metabolism at the ortho positions.

-

Spectral Visibility: Introducing a sensitive 19F NMR probe with zero background in biological systems.

This guide details the physicochemical mechanics, synthetic protocols, and experimental applications of fluorotyrosine, providing a self-validating framework for its integration into drug discovery and structural biology workflows.

Physicochemical Alterations: The Fluorine Effect[1][2]

The introduction of fluorine onto the tyrosine ring creates a "non-perturbative" steric change while driving a "massive" electronic shift. This duality is the core of its utility.

The pKa Shift and H-Bonding

The most immediate consequence of fluorination is the acidification of the phenolic hydroxyl group. The electron-withdrawing nature of fluorine stabilizes the phenolate anion via inductive effects (

-

Monofluorination (3-F-Tyr): Reduces pKa by ~1.3–1.5 units.

-

Difluorination (3,5-F2-Tyr): Reduces pKa by ~2.7–2.9 units.

This shift is critical for Proton-Coupled Electron Transfer (PCET) studies. By substituting Tyr with 3,5-F2-Tyr, researchers can selectively favor the deprotonated state (tyrosinate) at physiological pH without altering the protein's fold, thereby testing the role of the protonation state in catalytic mechanisms.

Quantitative Comparison Table

Table 1: Physicochemical Properties of Tyrosine and its Fluorinated Analogues

| Property | Tyrosine (Tyr) | 3-Fluorotyrosine (3-F-Tyr) | 3,5-Difluorotyrosine (3,5-F2-Tyr) | 2-Fluorotyrosine (2-F-Tyr) |

| Phenolic pKa | ~10.0 | ~8.5 | ~7.2 | ~9.3 |

| Hammett | 0.00 | 0.34 | 0.68 (additive) | N/A (ortho effect) |

| Cation- | Strong | Weakened | Abolished/Repulsive | Moderate |

| Lipophilicity ( | 0.00 (Ref) | +0.14 | +0.28 | +0.14 |

| vdW Volume (ų) | 123 | ~126 | ~129 | ~126 |

| 19F NMR Sensitivity | N/A | High ( | High | High (Low pKa perturbation) |

Note on 2-F-Tyr: 2-fluorotyrosine is unique. Because the fluorine is ortho to the alkyl connection rather than the hydroxyl, it exerts a weaker inductive effect on the OH group. This makes 2-F-Tyr the preferred probe for 19F NMR structural studies where minimizing pKa perturbation is essential to maintain native H-bond networks.

Structural & Functional Implications[4][5]

Dissecting Cation- Interactions

Aromatic residues (Tyr, Phe, Trp) often bind cationic ligands (e.g., acetylcholine, methylated Lys/Arg) via cation-

The Fluorine Test:

Fluorination withdraws electron density from the

-

Hypothesis: If a ligand binding event is driven by cation-

interactions, replacing Tyr with F-Tyr will significantly reduce affinity . -

Control: If binding is driven purely by hydrophobic effects (desolvation), F-Tyr (being more lipophilic) will maintain or slightly increase affinity .

This "fluorine scan" is the gold standard for validating cation-

Visualization of Cation- Modulation

Figure 1: Mechanism of cation-

Synthetic & Biosynthetic Methodologies[7][8]

Integrating F-Tyr into proteins requires selecting the right tool for the scale and complexity of the target.

Solid Phase Peptide Synthesis (SPPS)

For peptides (<50 AA), SPPS is the method of choice.

-

Reagent: Fmoc-Tyr(3-F)-OH or Fmoc-Tyr(3,5-F2)-OH.

-

Protection: The phenolic OH does not always require protection (e.g., tBu) due to the lowered nucleophilicity caused by fluorine, but Fmoc-Tyr(3-F)-OH without side-chain protection is commercially available and often sufficient. For 3,5-difluoro, the acidity is high enough that the phenolate is stable, but standard tBu protection is recommended to prevent acylation during coupling.

-

Coupling: Standard HBTU/DIEA protocols work.

-

Caution: Avoid strong base treatments for extended periods, although C-F bonds on aromatics are generally stable to piperidine deprotection conditions.

Biosynthetic Incorporation (Protein Expression)

For full-length proteins, genetic encoding is required.

Method A: Residue-Specific Incorporation (Auxotrophy)

-

Host: Tyrosine auxotrophic E. coli strains (e.g., TyrA-).

-

Protocol:

-

Grow cells in minimal media with limiting natural Tyrosine.

-

At mid-log phase (depletion of Tyr), induce expression and add F-Tyr or F2-Tyr.

-

Result: Global replacement of all Tyr residues with F-Tyr.

-

-

Pros: High yield, simple.

-

Cons: Replaces all tyrosines; cannot target a single site.

Method B: Site-Specific Incorporation (Orthogonal Pairs)

-

System: Amber codon suppression (TAG) using an evolved MjTyrRS/tRNA pair specific for F-Tyr.

-

Protocol: Co-transform plasmid with the orthogonal pair and the gene of interest containing a TAG mutation at the desired site.

-

Pros: Precision (single site).

-

Cons: Lower yield; requires evolved synthetase.

Synthesis Workflow Diagram

Figure 2: Decision tree for synthesizing fluorotyrosine-containing biomolecules.

Applications in Drug Discovery & Chemical Biology

19F NMR: The Background-Free Probe

Fluorine-19 is the second most sensitive NMR nucleus (83% of 1H sensitivity) and has zero natural background in biological tissues.

-

Application: Incorporate 3-F-Tyr or 2-F-Tyr into a receptor.

-

Readout: The chemical shift of the 19F signal is exquisitely sensitive to the local dielectric environment. Ligand binding or conformational changes (e.g., GPCR activation) cause measurable chemical shift perturbations (CSP).

-

Advantage: Unlike fluorescence, this does not require bulky tags that might perturb the binding pocket.

Metabolic Stability (The "Fluorine Block")

In drug metabolism, the phenyl ring of tyrosine-like pharmacophores is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450s.

-

Strategy: Substitution of hydrogen with fluorine at the ortho position (relative to the phenol) blocks arene oxide formation and subsequent hydroxylation.

-

Outcome: Increased half-life (

) and bioavailability. -

Caveat: Researchers must monitor for the "NIH Shift," where a substituent migrates during oxidation, though fluorine often effectively suppresses this pathway compared to hydrogen.

References

-

Seybold, P. G. (2001).[2] Substituent Effects on the Physical Properties and pKa of Phenol. International Journal of Quantum Chemistry. Link

-

Luo, X., et al. (2013). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Journal of Organic Chemistry (PMC). Link

-

Dougherty, D. A. (2013). The Cation-π Interaction. Accounts of Chemical Research. Link

-

Pomerantz, W. C., et al. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR.[3][4] Journal of Biomolecular NMR. Link

-

Gee, C. L., et al. (2015). Site-Specific Incorporation of Fluorotyrosines into Proteins. Nature Protocols. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. afit.edu [afit.edu]

- 3. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Strategic Introduction of Fluorine into Tyrosine-Containing Peptides

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The selective introduction of fluorine into peptides is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates.[1][2][3] Among the canonical amino acids, tyrosine presents a particularly attractive target for fluorination due to its activated aromatic ring and its frequent involvement in critical biological interactions. This technical guide provides an in-depth exploration of the primary strategies for incorporating fluorine into tyrosine-containing peptides. We will dissect the causal logic behind key experimental choices, present validated, step-by-step protocols for both direct peptide fluorination and the synthesis of fluorinated tyrosine building blocks, and discuss the profound impact of this modification on peptide structure, function, and analytical characterization. This document is designed to serve as a practical and authoritative resource for scientists aiming to leverage tyrosine fluorination in their research and development endeavors.

The Strategic Imperative for Fluorinating Tyrosine in Peptides

The substitution of a hydrogen atom with fluorine, despite the minimal steric perturbation (van der Waals radii of 1.2 Å for H vs. 1.35 Å for F), imparts a dramatic shift in the electronic properties of the molecule.[4] This has profound implications for peptide-based therapeutics.

1.1 Why Fluorinate? Tuning Peptide Properties with Precision

The strategic incorporation of fluorine can enhance a peptide's therapeutic profile in several key ways:[1][2][3][5]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), making it resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[1] This can significantly prolong the in vivo half-life of a peptide drug.

-

Binding Affinity and Selectivity: Fluorine's high electronegativity alters the electron distribution of the tyrosine ring, which can modulate hydrogen bonding, dipole-dipole interactions, and cation-π interactions within a target binding pocket.[5] This can lead to enhanced binding affinity and improved selectivity.[1][5]

-

Conformational Control: The introduction of fluorine can influence local conformational preferences within the peptide backbone and side chains, helping to stabilize bioactive conformations.[5]

-

Membrane Permeability: Increasing the fluorine content can enhance the lipophilicity of a peptide, which may improve its ability to cross cellular membranes.[5][6]

-

pKa Modulation: Fluorinating the tyrosine ring significantly lowers the pKa of the phenolic hydroxyl group (see Table 1), altering its ionization state at physiological pH and potentially impacting receptor interactions.

Data Presentation Table 1: Effect of Fluorination on the pKa of the Tyrosine Side Chain

| Tyrosine Analog | pKa of Phenolic Hydroxyl | Change from L-Tyrosine |

| L-Tyrosine | ~10.1 | - |

| 3-Fluoro-L-tyrosine | ~8.7 | -1.4 |

| 3,5-Difluoro-L-tyrosine | ~7.2 | -2.9 |

Note: pKa values are approximate and can vary slightly based on the local peptide sequence and environment.

1.2 Tyrosine: An Ideal Locus for Fluorine Modification

The phenol side chain of tyrosine is an excellent substrate for electrophilic aromatic substitution, making it a prime target for direct fluorination on a pre-synthesized peptide. Its rigid structure ensures that the fluorine atom is precisely positioned, allowing for predictable modulation of interactions. Furthermore, fluorinated tyrosine residues serve as powerful probes for biophysical studies.

Core Methodologies: A Dichotomy of Approach

There are two primary, philosophically distinct strategies for preparing fluorinated tyrosine-containing peptides: the "Post-Synthetic Modification" approach and the "Building Block" approach.[1][3][7] The choice between them is dictated by factors such as the desired position of fluorination, the presence of other sensitive residues in the peptide sequence, and scalability.

-

Post-Synthetic Modification (Top-Down): In this strategy, the native, non-fluorinated peptide is synthesized first, followed by a chemical reaction to directly fluorinate the tyrosine residue(s). This method is efficient for late-stage modification but can suffer from a lack of selectivity if multiple tyrosine residues or other reactive functional groups are present.[1]

-

Building Block Approach (Bottom-Up): This method involves the chemical synthesis of a fluorinated tyrosine amino acid monomer, which is then incorporated into the peptide sequence during standard Solid-Phase Peptide Synthesis (SPPS).[1][2][8] This approach offers absolute site-specificity and is the most common and reliable method for generating precisely fluorinated peptides.

Mandatory Visualization

Caption: Comparison of Post-Synthetic vs. Building Block fluorination workflows.

In-Depth Methodologies & Experimental Protocols

As a senior scientist, it is understood that a protocol is not merely a recipe but a system of validated steps. The following protocols are presented with the underlying rationale to ensure reproducibility and troubleshooting capacity.

Protocol 1: Post-Synthetic Electrophilic Fluorination of a Tyrosine-Containing Peptide

This method is best suited for peptides with a single, solvent-exposed tyrosine residue and no other highly electron-rich side chains (e.g., Tryptophan) that could compete in the reaction. The electrophilic fluorinating agent of choice is typically Selectfluor®, known for its relative stability and efficacy.[5]

Mandatory Visualization

Caption: Mechanism of electrophilic aromatic substitution on the tyrosine ring.

Experimental Protocol:

-

Peptide Preparation:

-

Synthesize the target peptide (e.g., Ac-Gly-Tyr-Gly-NH2) using standard Fmoc-SPPS.

-

Cleave the peptide from the resin and deprotect all side chains using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the peptide by reverse-phase HPLC (RP-HPLC) to >95% purity and confirm its identity by mass spectrometry (MS).

-

-

Fluorination Reaction:

-

Rationale: The reaction is performed in an acidic aqueous/organic mixture to ensure peptide solubility and to protonate the N-terminus and basic side chains, deactivating them towards the electrophile. Acetonitrile is a common co-solvent.

-

Dissolve the purified peptide (1.0 eq) in a 1:1 mixture of acetonitrile and 0.1 M aqueous formic acid to a final concentration of ~1 mg/mL.

-

In a separate vial, dissolve Selectfluor® (1.5 eq) in the same solvent system.[9]

-

Add the Selectfluor® solution to the stirring peptide solution at room temperature.

-

Monitor the reaction progress by taking aliquots every 30 minutes and analyzing via LC-MS. Look for the disappearance of the starting peptide mass and the appearance of a new peak with a mass increase of +18 Da (F replaces H). The reaction is typically complete within 2-4 hours.

-

-

Quenching and Purification:

-

Rationale: Excess Selectfluor® must be quenched to prevent unwanted side reactions during workup.

-

Upon completion, quench the reaction by adding an excess of a scavenger such as methionine or dimethyl sulfide.

-

Dilute the reaction mixture with water and directly purify the fluorinated peptide by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions corresponding to the desired product peak.

-

-

Validation:

-

Confirm the purity of the final product by analytical RP-HPLC.

-

Verify the exact mass and successful monofluorination by high-resolution mass spectrometry (HRMS).

-

Confirm the site of fluorination (if necessary) by tandem MS (MS/MS) or 1D ¹⁹F NMR.

-

Protocol 2: Synthesis of Nα-Fmoc-3-fluoro-L-tyrosine Building Block

This protocol outlines a reliable method for synthesizing the key building block for the "Bottom-Up" approach. The synthesis starts from commercially available 3-fluoro-L-tyrosine.

Experimental Protocol:

-

Protection of the Phenolic Hydroxyl Group:

-

Rationale: The phenol group must be protected to prevent side reactions during the subsequent Fmoc protection and SPPS. A tert-butyl (tBu) group is standard as it is stable to the basic conditions of Fmoc deprotection but readily cleaved by TFA.

-

Suspend 3-fluoro-L-tyrosine (1.0 eq) in a mixture of dioxane and water.

-

Add di-tert-butyl dicarbonate (Boc)₂O (2.2 eq) and sodium hydroxide (NaOH) to maintain a pH of ~10.

-

Stir at room temperature overnight. Acidify the reaction to pH ~2-3 with HCl.

-

Extract the product, Boc-3-F-Tyr-OH, into ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

-

-

Introduction of the Fmoc Group:

-

Rationale: The Nα-amino group must be protected with the base-labile Fmoc group for use in standard SPPS.

-

Dissolve the Boc-protected intermediate in a mixture of acetone and water.

-

Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) (1.1 eq) and sodium bicarbonate (NaHCO₃) (2.5 eq).

-

Stir at room temperature for 4-6 hours.

-

Remove the acetone under reduced pressure, dilute with water, and wash with ether to remove excess Fmoc-OSu.

-

Acidify the aqueous layer to pH ~2 with HCl and extract the product, Fmoc-3-F-Tyr(Boc)-OH, into ethyl acetate.

-

-

Selective Deprotection and Final Product Isolation:

-

Rationale: A final acid-mediated step is required to remove the temporary Boc group, yielding the final building block ready for SPPS.

-

Dissolve the product from the previous step in a solution of 4M HCl in dioxane.

-

Stir for 1 hour at room temperature.

-

Concentrate the solution under reduced pressure and precipitate the final product, Fmoc-3-F-Tyr-OH , by adding cold diethyl ether.

-

Filter the solid, wash with ether, and dry under vacuum. Characterize by NMR and MS.

-

Protocol 3: Incorporation of Fmoc-3-F-Tyr-OH via SPPS

This protocol assumes a standard automated or manual Fmoc-SPPS workflow. The fluorinated building block behaves similarly to its non-fluorinated counterpart, though minor adjustments can optimize incorporation.

// Nodes Resin [label="Resin-Bound Peptide-NH2", fillcolor="#5F6368"]; Deprotect [label="1. Deprotection\n(20% Piperidine/DMF)", fillcolor="#EA4335"]; Wash1 [label="2. Wash (DMF)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Couple [label="3. Coupling:\nFmoc-F-Tyr-OH\nHBTU/DIPEA in DMF", fillcolor="#4285F4"]; Wash2 [label="4. Wash (DMF)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Next [label="Repeat Cycle for\nNext Amino Acid", fillcolor="#34A853"];

// Edges Resin -> Deprotect; Deprotect -> Wash1; Wash1 -> Couple; Couple -> Wash2; Wash2 -> Next; Next -> Deprotect [style=dashed, label="Next Cycle"]; }

Sources

- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications [mdpi.com]

- 2. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modification of Peptides and Proteins with Fluorinated Amino Acids • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to N-Boc-3-fluoro-D-tyrosine for Peptide Library Synthesis

Abstract

The strategic incorporation of unnatural amino acids into peptide scaffolds represents a cornerstone of modern drug discovery and chemical biology. Among these, fluorinated amino acids have garnered significant attention for their unique ability to modulate the physicochemical and biological properties of peptides. This in-depth technical guide focuses on N-Boc-3-fluoro-D-tyrosine, a valuable building block for the synthesis of peptide libraries with enhanced stability, binding affinity, and unique conformational properties. We will explore the profound impact of the fluorine substituent, provide detailed protocols for solid-phase peptide synthesis (SPPS), and outline strategies for the construction and screening of peptide libraries, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful tool.

Introduction: The Fluorine Advantage in Peptide Drug Discovery

The pharmaceutical industry is increasingly turning to peptides as therapeutic agents due to their high specificity and low toxicity.[1] However, native peptides often suffer from poor metabolic stability and low bioavailability. The introduction of unnatural amino acids, particularly those containing fluorine, has emerged as a powerful strategy to overcome these limitations.[2][3] Fluorine, being the most electronegative element, imparts unique properties to organic molecules.[4] Its introduction into an amino acid side chain can induce significant changes in:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[5][6]

-

Binding Affinity and Selectivity: Fluorine's electron-withdrawing nature can alter the pKa of nearby functional groups and create novel non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding to biological targets.[7][8]

-

Conformational Control: The steric bulk and unique electronic properties of fluorine can influence peptide secondary structure, allowing for the design of conformationally constrained peptides with improved activity.[9]

-

Hydrophobicity and Lipophilicity: Fluorination can increase the lipophilicity of a peptide, which can improve its ability to cross cell membranes.[4][5]

N-Boc-3-fluoro-D-tyrosine is a chiral, non-proteinogenic amino acid that combines the benefits of a D-amino acid configuration—conferring proteolytic resistance—with the unique modulatory effects of a fluorine atom on the tyrosine ring.[10] This makes it an exceptional building block for the creation of diverse peptide libraries aimed at identifying novel therapeutic leads.

Physicochemical Properties of N-Boc-3-fluoro-D-tyrosine

The strategic placement of a fluorine atom at the 3-position of the tyrosine ring significantly alters its electronic and steric profile. Understanding these properties is crucial for predicting its impact on peptide structure and function.

| Property | Description | Implication in Peptide Synthesis & Function |

| Molecular Formula | C14H18FNO5 | - |

| Molecular Weight | 299.30 g/mol | Important for accurate reagent calculations in SPPS. |

| Stereochemistry | D-configuration | Confers resistance to proteolysis by enzymes that recognize L-amino acids.[10] |

| Fluorine Position | 3-position of the phenyl ring | Modulates the acidity of the phenolic hydroxyl group and influences aromatic interactions.[8] |

| Boc Protecting Group | tert-Butoxycarbonyl | Protects the α-amino group during peptide coupling and is readily removed with acid.[10][11] |

Solid-Phase Peptide Synthesis (SPPS) with N-Boc-3-fluoro-D-tyrosine

The incorporation of N-Boc-3-fluoro-D-tyrosine into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) protocols. The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is particularly well-suited for this building block.[11]

Rationale for Boc-Based SPPS

While the Fmoc/tBu strategy is widely used, the Boc/Bzl approach offers distinct advantages for certain applications and for the incorporation of specific unnatural amino acids.[11][12] The repetitive deprotection step in Boc-SPPS utilizes trifluoroacetic acid (TFA), which is generally effective and minimizes side reactions for many sequences. The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[11]

Experimental Workflow for SPPS

The following diagram illustrates the general workflow for incorporating N-Boc-3-fluoro-D-tyrosine into a peptide chain using manual or automated SPPS.

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Detailed Protocol for a Single Coupling Cycle

This protocol outlines the manual steps for coupling N-Boc-3-fluoro-D-tyrosine to a resin-bound peptide chain.

Materials:

-

Peptidyl-resin (e.g., MBHA resin)

-

N-Boc-3-fluoro-D-tyrosine

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Nitrogen for agitation

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes.

-

Drain the solution and repeat the TFA treatment for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

-

-

Neutralization:

-